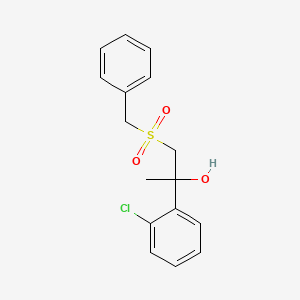

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol, also known as BSPCP, is an organic compound that has found many uses in both scientific research and industrial applications. It is a colorless, crystalline solid with a melting point of about 60°C. BSPCP is a versatile compound that can be used as a reactant in organic synthesis or as a catalyst. It is also used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Wissenschaftliche Forschungsanwendungen

High Asymmetric Induction in Radical Reactions

A study by Ogura, Kayano, and Akazome (1997) highlighted the high 1,2-asymmetric induction achieved by the addition of a 1-hydroxy-1-methylethyl radical to γ-hydroxy α,β-unsaturated carboxylic esters and sulfones. This process, which involves radical addition to sulfones, could imply that compounds similar to "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" may serve as intermediates or reagents in stereoselective synthesis, offering pathways to produce chiral molecules with high selectivity (Ogura, Kayano, & Akazome, 1997).

Asymmetric Hydrogenation of Alpha-Hydroxy Ketones

The research conducted by Ohkuma et al. (2007) on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones to achieve high enantioselectivity suggests potential applications of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in catalysis. Such compounds could be used either as substrates or as ligands in catalytic complexes to facilitate the selective synthesis of enantiomerically pure products (Ohkuma et al., 2007).

Chiral Separation Technologies

Carradori et al. (2018) investigated the chiral recognition capabilities of sulfone compounds on chiral stationary phases for chromatographic separations. This indicates that "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" could potentially be used in the development of new materials for chiral separation, aiding in the purification of enantiomers in pharmaceutical and chemical research (Carradori, Secci, Faggi, & Cirilli, 2018).

Fuel Cell Applications

A study by Matsumoto, Higashihara, and Ueda (2009) on the preparation of sulfonated poly(ether sulfone)s for fuel cell applications suggests that similar sulfone compounds might be relevant in the development of proton exchange membranes. These membranes are crucial for the efficiency and performance of fuel cells, pointing towards a potential application of "1-(Benzylsulfonyl)-2-(2-chlorophenyl)-2-propanol" in energy technology (Matsumoto, Higashihara, & Ueda, 2009).

Eigenschaften

IUPAC Name |

1-benzylsulfonyl-2-(2-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO3S/c1-16(18,14-9-5-6-10-15(14)17)12-21(19,20)11-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHVAGLKFSCQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)

![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)